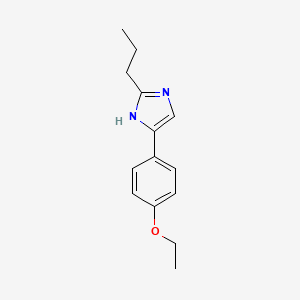

4-(4-ethoxyphenyl)-2-propyl-1H-imidazole

Description

4-(4-Ethoxyphenyl)-2-propyl-1H-imidazole is a substituted imidazole derivative characterized by a 4-ethoxyphenyl group at the imidazole ring's 4-position and a propyl chain at the 2-position. Imidazole derivatives are renowned for their pharmacological versatility, including antibacterial, anti-inflammatory, and enzyme-inhibitory properties .

Properties

IUPAC Name |

5-(4-ethoxyphenyl)-2-propyl-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c1-3-5-14-15-10-13(16-14)11-6-8-12(9-7-11)17-4-2/h6-10H,3-5H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYVBYPGYQASJMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC=C(N1)C2=CC=C(C=C2)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

2-(1-(4-Methoxyphenoxy)propyl)-1H-benzo[d]imidazole ()

- Structure: A benzimidazole core with a 4-methoxyphenoxypropyl substituent.

- Molecular Weight : 296.36 g/mol.

- Biological Activity : Exhibits antibacterial and anti-inflammatory effects, attributed to the benzimidazole scaffold's ability to intercalate DNA or inhibit cyclooxygenase enzymes .

- Comparison : Unlike 4-(4-ethoxyphenyl)-2-propyl-1H-imidazole, the benzimidazole core increases planarity, which may reduce metabolic stability but improve target binding .

3-(1-(2-(4-Chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol ()

- Structure: Features a chlorophenoxyethyl group and a propanol side chain.

- Biological Activity : Demonstrates MAO-B inhibition, critical for neurodegenerative disease therapy.

Phenylimidazole Derivatives

4-(4-Chloro-phenyl)-1-(4-methoxy-phenyl)-1H-imidazole-2-thiol ()

- Structure : Combines chloro and methoxy substituents on phenyl rings, with a thiol group at the imidazole 2-position.

- Key Features : The thiol group enables disulfide bond formation, influencing redox activity and metal chelation.

- Biological Activity : Investigated for antitumor and antimicrobial applications due to thiol-mediated radical scavenging .

- Comparison : The thiol group differentiates it from the target compound’s propyl chain, offering distinct reactivity but lower stability under oxidative conditions .

1-(4-Ethynylphenyl)-2-methyl-1H-imidazole ()

- Structure : Ethynylphenyl and methyl substituents on the imidazole ring.

- Synthesis: Prepared via Sonogashira coupling, a method applicable to introduce alkynyl groups.

- Biological Activity : The ethynyl group enables click chemistry modifications for targeted drug delivery .

- Comparison : The ethynyl group provides orthogonal reactivity for bioconjugation, a feature absent in the ethoxyphenyl-propyl analog .

Sulfonamide and Carboxamide Derivatives

N-(4-methanesulfonylphenyl)-1-(propan-2-yl)-1H-imidazole-4-sulfonamide ()

- Structure : Dual sulfonamide groups enhance solubility and acidic properties.

- Biological Activity : Potent enzyme inhibition (e.g., carbonic anhydrase) due to sulfonamide’s zinc-binding capability .

- Comparison : The sulfonamide groups increase polarity, contrasting with the hydrophobic ethoxyphenyl group in the target compound .

N-(3-Chloro-4-methylphenyl)-1H-imidazole-4-carboxamide ()

- Structure : Chloro and methylphenyl substituents with a carboxamide group.

- Biological Activity : Anti-inflammatory activity via COX-2 inhibition.

- Comparison : The carboxamide group improves water solubility but may reduce blood-brain barrier penetration compared to the ethoxyphenyl group .

Data Tables: Structural and Functional Comparison

| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Biological Activity | Reference |

|---|---|---|---|---|---|

| 4-(4-Ethoxyphenyl)-2-propyl-1H-imidazole | Imidazole | 4-Ethoxyphenyl, 2-propyl | ~260 (estimated) | Antibacterial, Anti-inflammatory | |

| 2-(1-(4-Methoxyphenoxy)propyl)-1H-benzimidazole | Benzimidazole | 4-Methoxyphenoxypropyl | 296.36 | Antibacterial | |

| 4-(4-Chloro-phenyl)-1-(4-methoxy-phenyl)-1H-imidazole-2-thiol | Phenylimidazole | 4-Chlorophenyl, 4-Methoxyphenyl, 2-thiol | ~350 (estimated) | Antitumor | |

| 1-(4-Ethynylphenyl)-2-methyl-1H-imidazole | Imidazole | 4-Ethynylphenyl, 2-methyl | 198.23 | Bioconjugation applications |

Key Research Findings

- Substituent Effects : Ethoxy and methoxy groups enhance lipid solubility and metabolic stability compared to polar groups (e.g., sulfonamides) .

- Biological Performance : Benzimidazoles exhibit stronger DNA intercalation, while imidazoles with alkyl chains (e.g., propyl) show improved pharmacokinetic profiles .

- Synthetic Flexibility: Sonogashira coupling and esterification (e.g., ethyl carboxylates in ) allow modular derivatization for activity optimization .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 4-(4-ethoxyphenyl)-2-propyl-1H-imidazole, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions between amidines and α-halo ketones. For example, a scalable protocol involves reacting benzamidine derivatives with α-bromo ketones under reflux in ethanol or water. Optimization includes catalyst selection (e.g., Raney nickel avoids dehalogenation side reactions observed with Pd/C) and temperature control (45°C for cyclization steps) to achieve yields >85% .

- Key Considerations : Monitor reaction progress via LC-MS to identify intermediates and byproducts. Adjust solvent polarity (e.g., ethanol vs. water) to improve intermediate stability .

Q. How can the crystal structure of 4-(4-ethoxyphenyl)-2-propyl-1H-imidazole be determined, and what software tools are recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Use SHELX programs (SHELXD for structure solution, SHELXL for refinement) to process data. Hydrogen bonding patterns should be analyzed using graph-set notation (e.g., Etter’s rules) to classify interactions like N–H···N or C–H···π .

- Validation : Cross-validate results with CCDC databases (e.g., CCDC 1038591 for analogous imidazole structures) and employ PLATON for structure validation .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer :

- NMR : Assign peaks using 2D experiments (HSQC, HMBC) to resolve overlapping signals from the imidazole ring and ethoxyphenyl group.

- IR : Confirm N–H stretching (3100–3300 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹).

- MS : Use HRMS to distinguish isotopic patterns and verify molecular ion peaks .

- Troubleshooting : Discrepancies in melting points or spectral data may arise from polymorphic forms; use differential scanning calorimetry (DSC) to identify phases .

Advanced Research Questions

Q. How do structural modifications at the 2-propyl or 4-ethoxyphenyl positions influence biological activity, and what SAR trends exist?

- Methodological Answer : Replace the propyl group with bulkier alkyl chains (e.g., isopropyl) or introduce electron-withdrawing substituents (e.g., nitro) on the phenyl ring to modulate bioactivity. Docking studies (e.g., AutoDock Vina) can predict binding affinities to targets like PARP-1, where imidazole derivatives show IC₅₀ values <10 nM .

- Case Study : Analogues with 4-chlorophenyl substitutions exhibit enhanced anticancer activity (e.g., IC₅₀ = 17.4 µM in MDA-MB-436 cells) due to improved hydrophobic interactions .

Q. What intermolecular forces stabilize the crystal lattice, and how do hydrogen-bonding motifs impact material properties?

- Methodological Answer : Analyze hydrogen-bonding networks using Mercury software. For example, imidazole-thione derivatives form R₂²(8) motifs via N–H···S interactions, while ethoxyphenyl groups participate in C–H···O contacts. These motifs influence solubility and thermal stability .

- Graph-Set Analysis : Classify motifs as chains, rings, or self-assembled dimers. Compare with CSD entries (e.g., 4-phenylimidazole-thione) to identify conserved patterns .

Q. How can contradictory data in synthetic yields or biological assays be systematically addressed?

- Methodological Answer :

- Synthesis : Replicate reactions under inert atmospheres to exclude oxygen-mediated side reactions. Use DoE (Design of Experiments) to test variables like catalyst loading and solvent ratios .

- Bioassays : Validate cytotoxicity results across multiple cell lines (e.g., CAPAN-1 vs. MDA-MB-436) and employ orthogonal assays (e.g., Western blotting for PARP inhibition) .

- Example : Switching from Pd/C to Raney nickel increased intermediate yields from 50% to 92% by suppressing dehalogenation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.